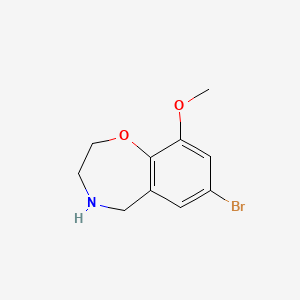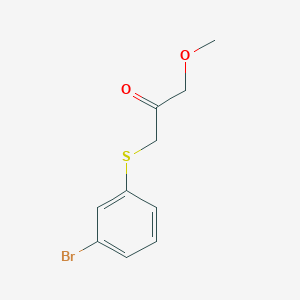
1-((3-Bromophenyl)thio)-3-methoxypropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Bromophenyl)thio)-3-methoxypropan-2-one is an organic compound characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a methoxypropanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromophenyl)thio)-3-methoxypropan-2-one typically involves the reaction of 3-bromothiophenol with 3-methoxypropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the thioether bond. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
化学反応の分析
Types of Reactions: 1-((3-Bromophenyl)thio)-3-methoxypropan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methoxypropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-((3-Bromophenyl)thio)-3-methoxypropan-2-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and thioether groups can influence the compound’s binding affinity and specificity towards these targets.
類似化合物との比較
3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one: This compound shares the bromophenylthio moiety but differs in the cyclopentanone structure.
4-Bromo-3-methoxyphenylthioacetone: Similar in having a bromophenylthio group, but with a different ketone structure.
Uniqueness: 1-((3-Bromophenyl)thio)-3-methoxypropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxypropanone and bromophenylthio moieties allows for diverse chemical transformations and applications.
特性
分子式 |
C10H11BrO2S |
|---|---|
分子量 |
275.16 g/mol |
IUPAC名 |
1-(3-bromophenyl)sulfanyl-3-methoxypropan-2-one |
InChI |
InChI=1S/C10H11BrO2S/c1-13-6-9(12)7-14-10-4-2-3-8(11)5-10/h2-5H,6-7H2,1H3 |
InChIキー |
NFDIEWNNZYYVMO-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)CSC1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13491246.png)
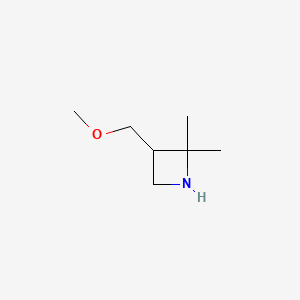
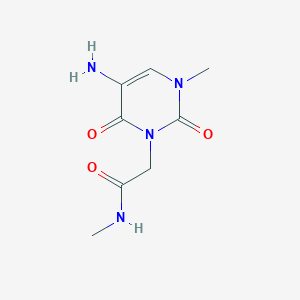
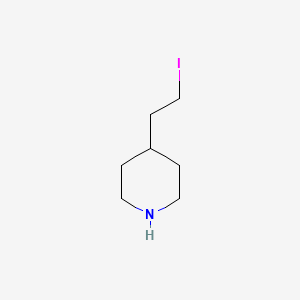
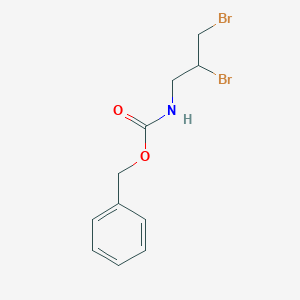
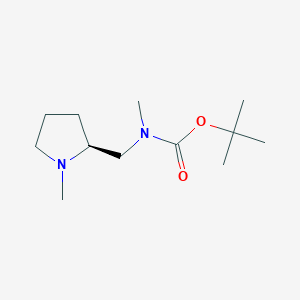
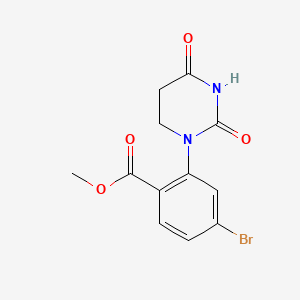
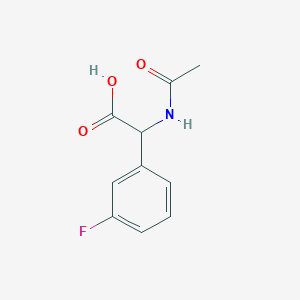
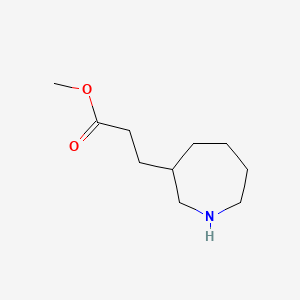
![4-[4-(Propan-2-yl)piperidin-4-yl]morpholine](/img/structure/B13491306.png)
![8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride](/img/structure/B13491317.png)
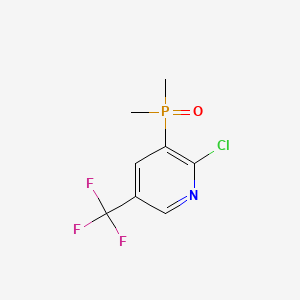
![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)
